molecular formula C17H19FN2O3 B12866409 1-((2-(4-Fluorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid

1-((2-(4-Fluorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid

Cat. No.: B12866409
M. Wt: 318.34 g/mol
InChI Key: VOILKAUMXLSUIY-UHFFFAOYSA-N
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Description

1-((2-(4-Fluorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring, an oxazole ring, and a fluorophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(4-Fluorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include acetic anhydride, sodium hydride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1-((2-(4-Fluorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-((2-(4-Fluorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2-(4-Fluorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((2-(4-Fluorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H19FN2O3

Molecular Weight

318.34 g/mol

IUPAC Name

1-[[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C17H19FN2O3/c1-11-15(10-20-8-6-13(7-9-20)17(21)22)19-16(23-11)12-2-4-14(18)5-3-12/h2-5,13H,6-10H2,1H3,(H,21,22)

InChI Key

VOILKAUMXLSUIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)F)CN3CCC(CC3)C(=O)O

Origin of Product

United States

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